

Application Notes: In Vivo Efficacy Models for Antifungal Agent 57

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Compound of Interest		
Compound Name:	Antifungal agent 57	
Cat. No.:	B15137928	Get Quote

Introduction

The development of novel antifungal agents is critical to address the rising challenge of invasive fungal infections and increasing antifungal resistance.[1] While in vitro susceptibility testing provides initial data on a compound's activity, in vivo efficacy models are essential for evaluating its therapeutic potential in a complex biological system.[2] These models are indispensable for understanding the interplay between the drug, the pathogen, and the host immune system.[2] This document provides detailed protocols for assessing the in vivo efficacy of a novel investigational compound, **Antifungal Agent 57**, using established murine models of disseminated candidiasis and invasive pulmonary aspergillosis. The protocols cover animal selection, immunosuppression, infection, treatment, and endpoint analysis, providing a robust framework for preclinical evaluation.

Murine Model of Disseminated Candidiasis

This model simulates hematogenously disseminated candidiasis, a severe infection common in immunocompromised patients. It is used to evaluate the efficacy of **Antifungal Agent 57** in reducing fungal burden in target organs and improving survival.

Experimental Protocol

Animal Model: Female BALB/c mice, 7-12 weeks old, weighing 20-24 grams, are used.[3]
 Animals are acclimatized for at least 7 days before the experiment.

Methodological & Application





- Immunosuppression: To establish a reproducible infection, mice are immunosuppressed.[4] A single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) is administered three days prior to infection, followed by a single dose of cortisone acetate (250 mg/kg) administered subcutaneously one day before infection.[5]
- Fungal Strain and Inoculum Preparation: Candida albicans strain SC5314 is used.[3] The strain is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. A single colony is then inoculated into Sabouraud Dextrose Broth and incubated overnight at 37°C with shaking. Yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final inoculum is adjusted to 1 x 10⁶ CFU/mL in PBS.[3]
- Infection: Mice are infected with 100 μL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse) via the lateral tail vein.[1]
- Treatment Groups: Treatment begins 24 hours post-infection and continues for 7 consecutive days.
 - Group 1 (Vehicle Control): Administered with the vehicle used to formulate Antifungal
 Agent 57 (e.g., 5% DMSO in saline), IP, once daily.
 - o Group 2 (Positive Control): Fluconazole (20 mg/kg), administered orally (PO), once daily.
 - Group 3 (Antifungal Agent 57 Low Dose): 10 mg/kg, administered IP, once daily.
 - Group 4 (Antifungal Agent 57 High Dose): 25 mg/kg, administered IP, once daily.
- Endpoints:
 - Survival: A cohort of 10 mice per group is monitored for survival for 21 days post-infection.
 - Fungal Burden: A separate cohort of 5 mice per group is euthanized at day 4 post-infection. Kidneys and brains are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA with antibiotics. Plates are incubated for 48 hours at 35°C, and colonies are counted to determine CFU per gram of tissue.[2]



Data Presentation

In Vitro Susceptibility: Preliminary in vitro testing provides a basis for dose selection.

Table 1: In Vitro Activity of Antifungal Agent 57 against C. albicans SC5314	
Compound	MIC (μg/mL)
Antifungal Agent 57	0.5
Fluconazole	1.0
Amphotericin B	0.25
MIC (Minimum Inhibitory Concentration) determined by broth microdilution method (CLSI M27).[1]	

In Vivo Efficacy Data:

Table 2: Survival in Murine Disseminated Candidiasis Model (n=10/group)	
Treatment Group	Median Survival (Days)
Vehicle Control	5
Fluconazole (20 mg/kg)	14
Antifungal Agent 57 (10 mg/kg)	12
Antifungal Agent 57 (25 mg/kg)	>21



Table 3: Fungal Burden in Kidneys (Day 4 Post-Infection, n=5/group)	
Treatment Group	Mean Fungal Burden (Log10 CFU/gram ± SD)
Vehicle Control	6.8 ± 0.4
Fluconazole (20 mg/kg)	4.5 ± 0.6
Antifungal Agent 57 (10 mg/kg)	4.9 ± 0.7
Antifungal Agent 57 (25 mg/kg)	3.1 ± 0.5

Experimental Workflow



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Workflow for the disseminated candidiasis efficacy model.

Murine Model of Invasive Pulmonary Aspergillosis

This model mimics lethal invasive pulmonary aspergillosis (IPA), a life-threatening infection in severely immunocompromised individuals. It is used to assess the ability of **Antifungal Agent 57** to improve survival and reduce lung fungal burden.

Experimental Protocol

• Animal Model: Male BALB/c mice, weighing 20-22 grams, are used for this model.[6]



- Immunosuppression: Mice are rendered neutropenic with cyclophosphamide (150 mg/kg, IP) on days -2 and +3 relative to infection. Cortisone acetate (250 mg/kg, subcutaneous) is administered on day -1.[7] To prevent bacterial infections, mice receive ceftazidime in their drinking water.[6]
- Fungal Strain and Inoculum Preparation: Aspergillus fumigatus strain Af293 is grown on SDA for 7-10 days at 37°C.[8] Conidia are harvested by flooding the plate with sterile PBS containing 0.1% Tween 80. The suspension is filtered through sterile gauze to remove hyphae. Conidia are washed, counted with a hemocytometer, and adjusted to a final concentration of 2.5 x 10⁸ conidia/mL in PBS.
- Infection: Mice are anesthetized and infected via intranasal instillation of 20 μ L of the conidial suspension (5 x 10⁶ conidia/mouse).[7]
- Treatment Groups: Treatment begins 24 hours after infection and continues for 7 days.
 - Group 1 (Vehicle Control): Vehicle administered IP, once daily.
 - Group 2 (Positive Control): Liposomal Amphotericin B (L-AMB) (10 mg/kg), administered
 via tail vein injection, once daily.[6]
 - Group 3 (Antifungal Agent 57 Low Dose): 20 mg/kg, administered IP, once daily.
 - Group 4 (Antifungal Agent 57 High Dose): 40 mg/kg, administered IP, once daily.
- Endpoints:
 - Survival: A cohort of 10 mice per group is monitored daily for survival for 14 days post-infection.
 - Fungal Burden: A separate cohort of 5 mice per group is euthanized on day 4 post-infection. Lungs are harvested, weighed, and homogenized. Fungal burden is quantified by plating serial dilutions on SDA (CFU/gram) and/or by quantitative PCR (qPCR) targeting the A. fumigatus 18S rRNA gene.[6]

Data Presentation



In Vitro Susceptibility:

Table 4: In Vitro Activity of Antifungal Agent 57 against A. fumigatus Af293	
Compound	MEC (μg/mL)
Antifungal Agent 57	0.25
Voriconazole	0.5
Amphotericin B	0.5
MEC (Minimum Effective Concentration) determined by broth microdilution method (CLSI M38).	

In Vivo Efficacy Data:

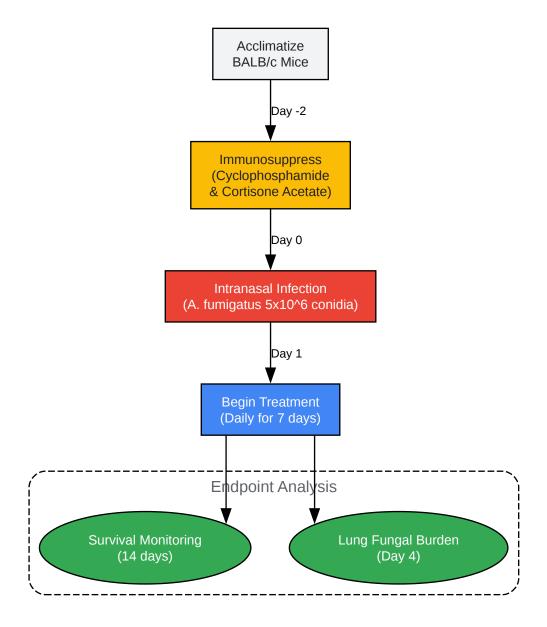
Table 5: Survival in Murine Invasive Aspergillosis Model (n=10/group)	
Treatment Group	Median Survival (Days)
Vehicle Control	4
L-AMB (10 mg/kg)	11
Antifungal Agent 57 (20 mg/kg)	8
Antifungal Agent 57 (40 mg/kg)	>14



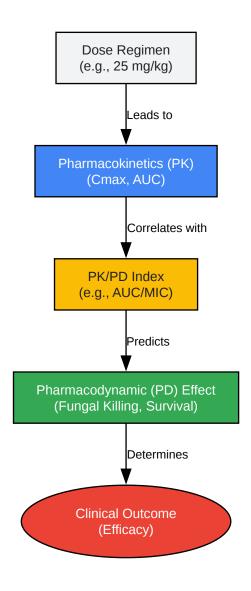
Table 6: Fungal Burden in Lungs (Day 4 Post-Infection, n=5/group)	
Treatment Group	Mean Fungal Burden (Log10 CFU/gram ± SD)
Vehicle Control	5.9 ± 0.3
L-AMB (10 mg/kg)	3.8 ± 0.5
Antifungal Agent 57 (20 mg/kg)	4.5 ± 0.6
Antifungal Agent 57 (40 mg/kg)	3.2 ± 0.4

Experimental Workflow









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